Aschantin

Cancer Biology Kinase Signaling Chemoprevention

Aschantin (CAS 13060-15-6, ≥98% HPLC) is a high-purity tetrahydrofurofuran lignan for advanced pharmacological research. Unlike co-occurring analogs (kobusin, fargesin, magnolin), Aschantin exhibits unique ATP-competitive mTOR kinase domain inhibition with potent, selective CYP2C8/2C9/2C19/3A4 suppression—critical for DDI risk assessment. Its validated species-specific metabolic map (human, dog, mouse, rat) and formation of a reactive catechol intermediate make it an indispensable reference standard for ADME studies and bioactivation safety screening. Essential positive control for CYP inhibition panels, mTOR signaling pathway elucidation, and neuroinflammation SAR benchmarking. Standard packaging: powder; ambient shipping.

Molecular Formula C22H24O7
Molecular Weight 400.4 g/mol
CAS No. 13060-15-6
Cat. No. B080573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAschantin
CAS13060-15-6
Synonymsaschantin
Molecular FormulaC22H24O7
Molecular Weight400.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5
InChIInChI=1S/C22H24O7/c1-23-18-7-13(8-19(24-2)22(18)25-3)21-15-10-26-20(14(15)9-27-21)12-4-5-16-17(6-12)29-11-28-16/h4-8,14-15,20-21H,9-11H2,1-3H3/t14-,15-,20+,21+/m0/s1
InChIKeyONDWGDNAFRAXCN-VUEDXXQZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Overview: Aschantin (CAS 13060-15-6) as a Multi-Target Bioactive Lignan


Aschantin (CAS 13060-15-6), also known as (+)-Aschantin, is a bioactive tetrahydrofurofuran lignan belonging to the class of furanoid lignans [1]. It is a natural product primarily isolated from various plant species, most notably from the flower buds of Magnolia species (*Flos Magnoliae*), such as *Magnolia biondii* and *Magnolia fargesii*, but also found in *Hernandia nymphaeifolia* and various *Artemisia* species . With a molecular formula of C22H24O7 and a molecular weight of 400.42 g/mol, Aschantin is characterized by a 1,3-benzodioxole moiety [1]. It is primarily sourced for research use as a small molecule inhibitor with documented activity against multiple targets, including mTOR kinase and several cytochrome P450 (CYP) and UGT enzymes [2].

Why Aschantin (CAS 13060-15-6) Cannot Be Substituted with Other Furofuran Lignans


Substituting Aschantin with a structurally similar furofuran lignan such as kobusin, fargesin, magnolin, or eudesmin is not scientifically justifiable due to its unique and quantifiable polypharmacology. While these lignans share a common core structure and are often co-isolated from the same plant sources, their specific substitution patterns confer distinct, non-overlapping biological activities [1]. A direct comparison shows that even within the same assay, their potency and target engagement vary significantly. For instance, Aschantin demonstrates a specific, potent inhibition profile against the CYP2C family and CYP3A4, a characteristic not uniformly shared by its analogs, which is critical for predicting herb-drug interactions [2]. Furthermore, its specific targeting of the mTOR kinase domain and unique metabolic fate, involving the formation of a reactive catechol intermediate, further distinguish it from closely related compounds, making it an essential, irreplaceable tool for precise pharmacological and metabolic research [3].

Quantitative Evidence Guide: Differentiating Aschantin (CAS 13060-15-6) from In-Class Analogs


mTOR Kinase Inhibition: Direct ATP-Competitive Mechanism

Aschantin acts as a direct, ATP-competitive inhibitor of the mTOR kinase domain, a mechanism that differentiates it from many other mTOR inhibitors like rapamycin which act allosterically. This direct targeting of the ATP-binding pocket in the kinase domain, rather than inhibition of upstream kinases like PI3K or PDK1, has been demonstrated through in vitro kinase assays and molecular docking studies [1]. This specific mechanism is crucial for research aiming to dissect mTOR complex-specific (mTORC1 vs mTORC2) signaling pathways.

Cancer Biology Kinase Signaling Chemoprevention Target Validation

CYP Enzyme Inhibition: Selective and Potent Mechanism-Based Inactivation

In human liver microsomes, Aschantin displays potent, mechanism-based inhibition of specific CYP enzymes. It potently inhibits CYP2C8, CYP2C9, CYP2C19, and CYP3A4 with Ki values in the low micromolar range. Critically, at 100 µM, it shows negligible inhibition of CYP1A2, CYP2A6, CYP2B6, and CYP2D6, demonstrating a selective inhibition profile [1]. This selectivity is a key differentiator from broad-spectrum CYP inhibitors. Furthermore, a 30-minute pre-incubation with NADPH decreased the IC50 values for these enzymes by more than 2.5-fold, indicating time-dependent, mechanism-based inactivation, which carries a higher risk for clinically significant drug interactions than reversible inhibition [2].

Drug Metabolism Pharmacokinetics Herb-Drug Interactions Toxicology

Anti-Neuroinflammatory Activity: Superior iNOS Inhibition Compared to Co-Occurring Lignans

In a head-to-head comparison of three furfuran lignans isolated from the same source (*Magnolia fargesii*), Aschantin demonstrated a more potent inhibition of nitric oxide (NO) production in LPS-activated BV-2 microglial cells than kobusin, but was less potent than fargesin. This quantifies its rank-order potency among its closest natural analogs in a key anti-inflammatory assay [1]. This specific potency ranking is crucial for researchers using these compounds to study structure-activity relationships (SAR) in neuroinflammatory models.

Neuroinflammation Microglia Nitric Oxide Synthase Traditional Medicine

Comparative In Vitro Metabolism: Unique Metabolic Fate and Species Differences

Aschantin undergoes extensive metabolism, producing 18 distinct metabolites in human, dog, mouse, and rat hepatocytes, catalyzed by CYP, COMT, UDP-glucuronosyltransferase, and sulfotransferase enzymes [1]. Critically, the study identified the formation of a reactive intermediate from the metabolite aschantin catechol (M1), which subsequently forms glutathione (GSH) conjugates [2]. This metabolic pathway is a specific liability and a key differentiator from analogs that may not form such reactive intermediates. Furthermore, hepatic extraction ratios varied across species (0.46-0.77), indicating moderate to extensive hepatic metabolism and highlighting the importance of species selection for in vivo studies [3].

Drug Metabolism Pharmacokinetics ADME LC-HRMS

Cytotoxicity Profile: Demonstrated Potency Against Ovarian Cancer Cell Lines

Aschantin exhibits a range of cytotoxic activities against a panel of six human ovarian cancer cell lines, with IC50 values spanning from 28.34 to 57.22 µM. This demonstrates a differential sensitivity among ovarian cancer subtypes, with TOV-21G cells being the most sensitive (IC50 = 28.34 µM) and Hs832.Tc cells being the least sensitive (IC50 = 57.22 µM) [1]. While this is not a direct comparator study with other lignans, it provides a quantitative baseline of Aschantin's intrinsic activity in this disease model, which is critical for any future comparative oncology research.

Cancer Research Cytotoxicity Natural Product Ovarian Cancer

Strategic Applications for Aschantin (CAS 13060-15-6) in Research and Development


Investigating Herb-Drug Interaction Liability of Magnolia-Based Preparations

Aschantin's well-characterized, potent, and selective mechanism-based inhibition of CYP2C8, CYP2C9, CYP2C19, and CYP3A4 makes it a critical positive control or test compound for in vitro drug-drug interaction (DDI) studies. When evaluating the safety of a new drug or a *Magnolia officinalis* extract, Aschantin should be included in a CYP inhibition panel to accurately predict the risk of altered pharmacokinetics for co-administered drugs that are substrates of these enzymes [1]. Its specific profile distinguishes it from broad-spectrum inhibitors, allowing for more nuanced DDI risk assessment.

Pharmacological Tool for Dissecting mTOR Signaling Pathways

Due to its direct, ATP-competitive inhibition of the mTOR kinase domain, Aschantin serves as a valuable small molecule probe for studying mTORC1 and mTORC2 signaling. Its mechanism of action, which is distinct from the allosteric inhibitor rapamycin, makes it a useful comparator tool. Researchers can use Aschantin in experiments to differentiate the downstream effects of blocking the mTOR kinase domain versus inhibiting mTORC1 via FKBP12 binding, which is crucial for understanding resistance mechanisms to rapalogs and for validating the mTOR kinase domain as a therapeutic target [2].

Reference Standard for Metabolic Profiling of Furofuran Lignans

The detailed, comparative metabolic map of Aschantin across multiple species (human, dog, mouse, rat) provides a unique reference dataset for ADME scientists. Aschantin can be used as a model compound to study the phase I and II metabolism of furofuran lignans, particularly those containing a methylenedioxyphenyl moiety. Its known pathway of forming a reactive catechol intermediate and subsequent GSH conjugation serves as a critical case study for assessing the bioactivation potential and safety of this entire class of natural products [3]. This data is essential for selecting appropriate animal models and interpreting toxicology findings.

Benchmark Compound for Neuroinflammation SAR Studies

In the context of neuroinflammation research, Aschantin's intermediate potency for inhibiting NO production in microglia, positioned between the less potent kobusin and the more potent fargesin, makes it an ideal benchmark. It allows researchers to probe the specific structural features of furofuran lignans that drive anti-neuroinflammatory activity. By comparing the activity of Aschantin with its closely related analogs in the same assay system, scientists can derive a robust structure-activity relationship (SAR) to guide the design of more potent and selective synthetic derivatives [4].

Technical Documentation Hub

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